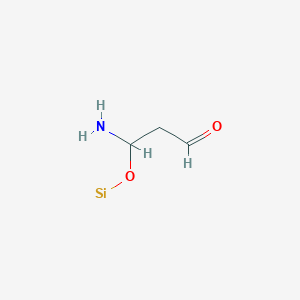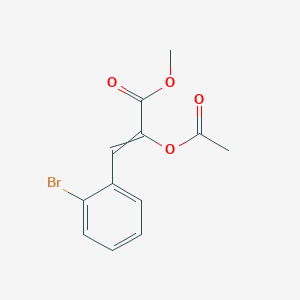![molecular formula C23H30S2 B14199984 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene CAS No. 849927-72-6](/img/structure/B14199984.png)
9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene: is a chemical compound known for its unique structure and properties It consists of a fluorene core with two butylsulfanyl groups attached to the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized fluorenes with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is primarily based on its ability to participate in various chemical reactions. The butylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of epoxy resins and polycarbonates.
9,9-Bis(methoxymethyl)-9H-fluorene: Used in the preparation of polypropylene by heterogeneous Ziegler-Natta catalysts.
Uniqueness: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene stands out due to the presence of butylsulfanyl groups, which impart unique reactivity and properties. This makes it particularly useful in applications requiring specific chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
849927-72-6 |
|---|---|
Molekularformel |
C23H30S2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
9,9-bis(butylsulfanylmethyl)fluorene |
InChI |
InChI=1S/C23H30S2/c1-3-5-15-24-17-23(18-25-16-6-4-2)21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14H,3-6,15-18H2,1-2H3 |
InChI-Schlüssel |
RQPQGDCWGPARCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


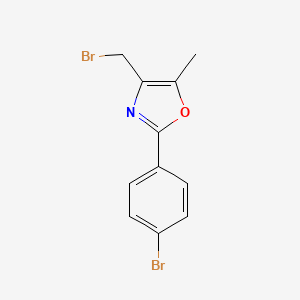
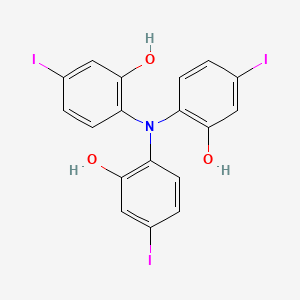
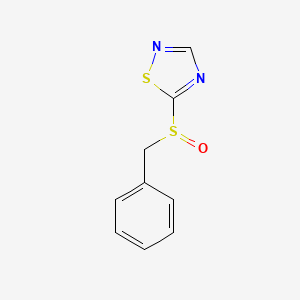
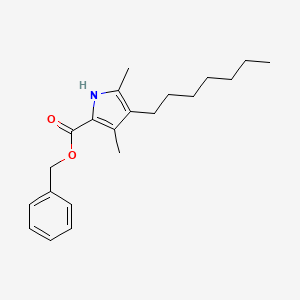
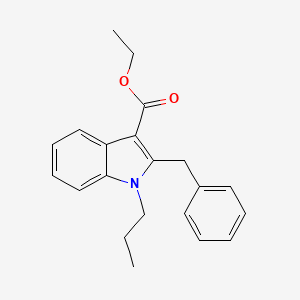
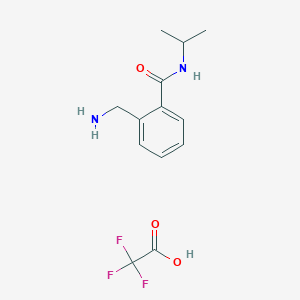
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
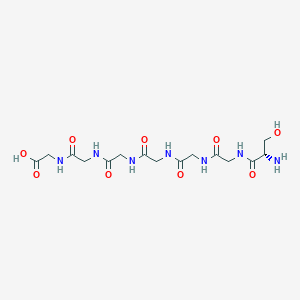
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
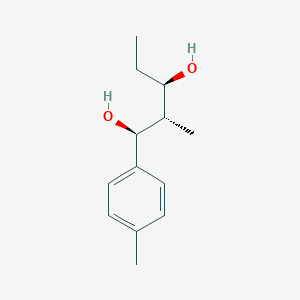
methanone](/img/structure/B14199972.png)
